1-(3-boc-amino-phenyl)-ethanol
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Overview
Description
tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with a hydroxyethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-boc-amino-phenyl)-ethanol typically involves the reaction of an appropriate phenyl carbamate precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation .
Industry: In the industrial sector, 1-(3-boc-amino-phenyl)-ethanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1-(3-boc-amino-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding or reversible inhibition. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-phenylcarbamate
- tert-Butyl (3-(bromomethyl)phenyl)carbamate
Uniqueness: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate is unique due to the presence of the hydroxyethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in other similar compounds .
Biological Activity
1-(3-Boc-amino-phenyl)-ethanol, a compound featuring a Boc (tert-butyloxycarbonyl) protected amine, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its structural features, which include:
- A phenyl ring substituted with a Boc-protected amino group.
- An alcohol functional group attached to the ethyl chain.
This structure allows for potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study on related compounds demonstrated their efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.05 mg/mL for certain derivatives, suggesting strong antimicrobial potential .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.05 | Staphylococcus aureus |
Similar Derivative A | 0.1 | Escherichia coli |
Similar Derivative B | 0.2 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant properties of this compound have also been examined. Compounds with similar structures are known to scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity.
Research Findings:
In comparative studies, related compounds exhibited significant antioxidant activity with IC50 values ranging from 10 to 50 µg/mL, indicating their potential utility in preventing oxidative damage in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Antimicrobial Action: The compound may interfere with bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Antioxidant Mechanism: The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Research Applications
The unique properties of this compound make it a valuable compound for various research applications:
- Drug Development: Its antimicrobial and antioxidant activities suggest potential applications in developing new therapeutic agents.
- Biochemical Studies: The compound can serve as a tool for studying enzyme interactions and metabolic pathways in microbial systems.
Properties
IUPAC Name |
tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWTYCZBGDIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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